1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Overview
Description
1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound combines the coumarin moiety with a piperidine ring, potentially enhancing its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid.
Acylation Reaction: The acetic acid derivative is then reacted with piperidine-4-carboxamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
7-hydroxy-4,8-dimethyl-2H-chromen-2-one: A simpler coumarin derivative with similar biological activities.
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Another compound with a coumarin-like structure and biological activities.
Uniqueness: 1-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is unique due to the presence of both the coumarin and piperidine moieties, which may confer enhanced pharmacological properties compared to simpler coumarin derivatives.
Properties
IUPAC Name |
1-[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-10-13-3-4-15(22)11(2)17(13)26-19(25)14(10)9-16(23)21-7-5-12(6-8-21)18(20)24/h3-4,12,22H,5-9H2,1-2H3,(H2,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXYROGLVEJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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